3-[(2,6-Dichlorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine

Medicinal Chemistry ADME-Tox Prediction Drug Design

Researchers optimizing thioether-triazole SAR face a gap: different halogen patterns (2,4- vs. 2,6-dichloro) produce confounding data. This compound delivers the exact 2,6-dichlorobenzyl thioether pattern for isomer comparison. • Direct SAR comparison with 2,4-dichloro isomers for transketolase-targeted herbicides. • LogP ~4.5 suggests CNS permeability; procure with lower-LogP analogs for BBB validation. • Hindered 2,6-dichlorophenyl group tests S-arylmethylation scope. ≥95% purity. For hit-to-lead optimization.

Molecular Formula C15H12Cl2N4S
Molecular Weight 351.3 g/mol
Cat. No. B12155520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2,6-Dichlorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine
Molecular FormulaC15H12Cl2N4S
Molecular Weight351.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3Cl)Cl
InChIInChI=1S/C15H12Cl2N4S/c16-12-7-4-8-13(17)11(12)9-22-15-20-19-14(21(15)18)10-5-2-1-3-6-10/h1-8H,9,18H2
InChIKeyMSRAVJCDSUGMDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2,6-Dichlorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine Overview


3-[(2,6-Dichlorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine is a synthetic heterocyclic compound belonging to the 1,2,4-triazole class, characterized by a 4-amino group, a 5-phenyl substituent, and a unique 2,6-dichlorobenzyl thioether at position 3. This specific combination of substituents is not widely reported in primary literature, placing it within a niche research space. Its structural features suggest potential utility as a versatile intermediate or a scaffold for medicinal chemistry and agrochemical research, similar to other thioether-containing triazoles [1]. Direct, quantitative performance data against close analogs is extremely limited in the public domain.

Suitable for SAR-driven medicinal chemistry or agrochemical library synthesis
Niche 2,6-dichlorobenzyl thioether motif enables isomer-specific hit-to-lead exploration
Limited public bioactivity data; intended for in-house screening and methodological studies

Why 3-[(2,6-Dichlorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine Cannot Be Replaced


The precise substitution pattern on the 1,2,4-triazole core dictates biological and physicochemical properties. Simple substitution with a different halogen pattern (e.g., 2,4-dichloro vs. 2,6-dichloro) or a different S-linker (e.g., methyl vs. benzyl) can profoundly alter target binding, metabolic stability, and overall efficacy, as evidenced by structure-activity relationship (SAR) studies in related triazole series [1]. Therefore, generic replacement without comparative data from the exact compound risks significant variability in research outcomes, particularly in advanced hit-to-lead optimization where subtle structural changes can be decisive.

Halogen Substitution Shift

Moving from 2,6-dichloro to 2,4-dichloro or other patterns may alter target binding and metabolic stability; direct replacement without comparative data risks SAR misinterpretation.

Thioether Linker Variation

Replacing the benzylthio group with methylthio or other S-alkyl chains can drastically change lipophilicity and permeability profiles, invalidating structure-based hypotheses.

Class-Level Inference Limit

Most performance expectations derive from triazole class trends, not compound-specific data; substitution based solely on analog precedent may not reproduce the desired research outcome.

3-[(2,6-Dichlorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine Differentiation Evidence


Lipophilicity vs. Methylthio Analog

Using standard computational models (e.g., SwissADME), the target compound's 2,6-dichlorobenzyl group increases lipophilicity compared to the methyl analog 3-(methylthio)-5-phenyl-1,2,4-triazole-4-ylamine (CAS 39573-67-6). This is a class-level inference common to S-arylalkyl triazoles. The increased LogP suggests potential for improved membrane permeability but also higher metabolic risk. No direct experimental bioavailability or efficacy data is available for a head-to-head comparison [1].

Lipophilicity vs. Methylthio
Class-level
Predicted LogP ~4.5 vs ~1.5 (methylthio analog)
Higher predicted lipophilicity; may support membrane permeability hypotheses in drug design programs
In silico only; experimental ADME data required for validation
Medicinal Chemistry ADME-Tox Prediction Drug Design

Herbicidal Activity Patent Landscape

Patents from BASF (e.g., US20150336905) describe a broad class of substituted [1,2,4]triazole compounds with thioether linkages as fungicides. While the exact compound is not explicitly exemplified, the 2,6-dichlorophenyl group is a known privileged motif in agrochemical design. This provides a class-level basis for exploring the target compound's potential in agricultural applications, particularly where the 2,6-dichloro substitution pattern has been associated with enhanced fungicidal or herbicidal activity compared to other dichloro isomers [1].

Herbicidal Patent Scope
Class-level
Falls within generic fungicidal claims of BASF patent family
Supports agrochemical relevance of 2,6-dichloro motif for hit-to-lead exploration
Compound not explicitly exemplified; qualitative structural alignment only
Agrochemical Research Herbicide Discovery SAR

No Direct Bioactivity Data

A comprehensive search of primary literature and patents reveals no head-to-head quantitative bioactivity data comparing this exact compound to close analogs. Therefore, any claim of superior activity for this specific compound would be unsupported. Researchers must rely on in-house screening to establish differentiation. This transparency is vital for scientific procurement decisions [1].

Bioactivity Data Gap
Data to verify
No public head-to-head bioactivity data vs. close analogs
Procurement decisions must rely on in-house screening; no superiority claims are supported
Transparent gap analysis; direct experimental comparison required
Data Transparency Gap Analysis Comparative Studies

3-[(2,6-Dichlorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine Procurement Scenarios


SAR Studies for Herbicidal Leads

Procurement is justified for teams synthesizing thioether-triazole libraries targeting transketolase or related herbicidal targets. The compound's 2,6-dichloro substitution pattern is a key SAR variable based on patent literature [1], allowing direct comparison with other isomers (e.g., 2,4-dichloro) that may be concurrently purchased to map activity against weed species.

CNS-Penetrant Kinase Inhibitor Scaffold

The predicted high lipophilicity (LogP ~4.5) makes this compound a candidate scaffold for CNS drug discovery programs. It should be procured alongside a lower LogP comparator (e.g., the methylthio analog) to experimentally validate in vitro blood-brain barrier models and receptor binding assays, directly testing the class-level inference on permeability [1].

S-Arylmethylation of Triazole Cores

Researchers developing new S-arylmethylation methods can use this compound as a test substrate due to its sterically hindered 2,6-dichlorophenyl group. The bulk of the substituent provides a measurable test of reaction scope and efficiency versus unsubstituted or mono-halogenated benzylating agents, where yield and purity data can be compared [1].

Application
Selection Property
Validation Focus
Herbicidal SAR library synthesis
2,6-dichloro substitution pattern vs. other isomers
Herbicidal activity against weed species; isomer comparison
CNS permeability scaffold research
Higher predicted lipophilicity (LogP ~4.5) relative to methylthio analog
In vitro BBB permeability and receptor binding assays
S-arylmethylation methodology
Sterically hindered 2,6-dichlorophenyl group as test substrate
Reaction yield and purity vs. less hindered benzylating agents
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